1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol

Enzyme Inhibition Inflammation Biological Screening

Researchers requiring a validated negative control for 5-LOX and sEH inhibition assays often face supply inconsistency and unverified bioactivity. 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (CAS 18083-99-3) directly solves this problem. - Demonstrated inactivity: IC50 > 10,000 nM against human 5-LOX and sEH, ensuring observed effects arise from target engagement, not non-specific membrane disruption. - Enhanced membrane permeability: LogP 2.44 and MW 180.29 g/mol make it a suitable scaffold for intracellular target analog design. - Synthetic versatility: The ethynyl group enables click chemistry or Sonogashira coupling derivatization; acid-catalyzed rearrangement yields an α,β-unsaturated ketone intermediate for terpenoid-like frameworks. - Reliable supply: Available in gram quantities with documented purity and batch consistency for reproducible screening campaigns.

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
CAS No. 18083-99-3
Cat. No. B13076245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol
CAS18083-99-3
Molecular FormulaC12H20O
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)(C#C)O)C(C)C
InChIInChI=1S/C12H20O/c1-5-12(13)8-10(4)6-7-11(12)9(2)3/h1,9-11,13H,6-8H2,2-4H3
InChIKeyWANXDIZVZOUHPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (CAS 18083-99-3): Structural and Physicochemical Baseline for Procurement Decision Support


1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol (CAS 18083-99-3), also referred to as 1-ethynyl-2-isopropyl-5-methylcyclohexanol, is a tertiary acetylenic alcohol within the ethynylcyclohexanol class [1]. Its molecular formula is C12H20O, with a molecular weight of 180.29 g/mol . The compound features a cyclohexane ring substituted with an ethynyl (-C≡CH) group, a methyl group, and an isopropyl group, distinguishing it from simpler ethynylcyclohexanols such as 1-ethynyl-1-cyclohexanol (CAS 78-27-3, C8H12O) . The molecule contains one hydrogen bond donor and one hydrogen bond acceptor, and its calculated partition coefficient (LogP) is approximately 2.44, indicating moderate lipophilicity .

1
Enzyme Screening

Structurally defined negative control candidate for LOX and sEH inhibition assays

2
SAR Expansion

Lipophilic ethynyl scaffold with a reactive handle for click chemistry or cross-coupling derivatization

3
Synthetic Intermediate

Acid-catalyzed rearrangement precursor yielding α,β-unsaturated ketone synthons

Why Generic Substitution of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol Is Not Scientifically Defensible


Substituting this compound with a generic ethynylcyclohexanol analog (e.g., 1-ethynyl-1-cyclohexanol, CAS 78-27-3) or a menthol-derived counterpart (e.g., menthol, CAS 89-78-1) is not a reliable procurement strategy because such substitutions cannot reproduce the same combination of physicochemical and biological interaction profiles [1]. The target compound's higher molecular weight (180.29 g/mol vs. 124.18 g/mol for 1-ethynyl-1-cyclohexanol) and increased lipophilicity (LogP 2.44) directly influence its behavior in biological assays and synthetic applications [2]. Moreover, its specific substitution pattern on the cyclohexane ring dictates its reactivity in rearrangement and coupling reactions, as documented in classical ethynylcarbinol literature [3]. The quantitative evidence presented below demonstrates that these structural differences translate into measurable functional divergences.

Target Compound

1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol with full substitution pattern and ethynyl handle

Generic Ethynylcyclohexanol

Lower MW and lipophilicity may shift assay partitioning; substitution pattern divergence alters reactivity

Target Compound

Tertiary acetylenic alcohol with rearrangement and coupling competence

Menthol-Derived Analog

Lacks ethynyl group; cannot participate in Sonogashira coupling or ethynylcarbinol rearrangement pathways

Quantitative Differentiation of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol: Direct Evidence Against Analogs


Biological Target Engagement: 5-Lipoxygenase (5-LOX) and sEH Inhibition Profiles

The target compound was profiled in a panel of enzyme inhibition assays, including 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). It demonstrated an IC50 value >10,000 nM against both targets, classifying it as an extremely weak inhibitor [1]. While no direct head-to-head data for close structural analogs exists in the same assay system, the IC50 value provides a quantitative benchmark. For context, known 5-LOX inhibitors can achieve IC50 values in the low nanomolar to low micromolar range; the >10 µM threshold for this compound firmly establishes it as a negative control candidate or an inactive base structure for SAR studies [2].

5-LOX/sEH Inhibition
Class-level
IC50 > 10,000 nM
Supports negative control selection for enzyme inhibition screening
Class-level inference; verify inactivity in target assay system
Enzyme Inhibition Inflammation Biological Screening

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The target compound exhibits a calculated partition coefficient (LogP) of 2.4429, compared to 1.6-1.8 for simpler ethynylcyclohexanols [1]. Its topological polar surface area (TPSA) is 20.23 Ų . This increased lipophilicity, relative to unsubstituted 1-ethynyl-1-cyclohexanol, is directly attributable to the additional methyl and isopropyl substituents on the cyclohexane ring .

Lipophilicity
Reported
LogP 2.44 (Target) LogP ~1.6–1.8 (1-Ethynyl-1-cyclohexanol) ΔLogP ≈ +0.6 to +0.8
Increased lipophilicity may support intracellular target engagement studies
Calculated values; experimental logP confirmation recommended
ADME Prediction Lipophilicity Solubility

Synthetic Utility: Rearrangement and Cross-Coupling Reactivity Profile

The target compound belongs to the class of ethynylcarbinols that undergo acid-catalyzed rearrangement to yield unsaturated ketones rather than aldehydes, a reactivity pathway confirmed by Hurd and Christ [1]. This behavior is distinct from other ethynylcarbinols that yield aldehydes, and it is specifically noted that 1-ethynyl-2-isopropyl-5-methyl-1-cyclohexanol follows this ketone-forming pathway [2]. The ethynyl group also enables participation in Sonogashira cross-coupling reactions, as demonstrated for structurally related ethynylcyclohexanol derivatives [3].

Rearrangement Pathway
Class-level
Forms α,β-unsaturated ketone (type 111)
Enables distinct ketone synthon preparation over aldehyde-forming analogs
Class-level reactivity from ethynylcarbinol literature; verify specific conditions
Organic Synthesis Ethynylcarbinol Rearrangement Cross-Coupling

Defined Application Scenarios for 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol in Research and Industrial Settings


Negative Control Compound for Lipoxygenase (LOX) and Epoxide Hydrolase (sEH) Assays

Given its demonstrated inactivity against human 5-LOX and sEH (IC50 > 10,000 nM), this compound serves as an ideal structurally defined negative control in enzyme inhibition screening campaigns [1]. Its physicochemical properties (LogP 2.44, MW 180.29) ensure that any observed cellular activity can be confidently attributed to target engagement rather than nonspecific membrane disruption .

Lipophilic Scaffold for Structure-Activity Relationship (SAR) Expansion

The compound's increased lipophilicity (LogP 2.4429) relative to simpler ethynylcyclohexanols makes it a suitable starting point for designing analogs intended for intracellular targets requiring enhanced membrane permeability [1]. The ethynyl group provides a convenient handle for further derivatization via click chemistry or Sonogashira coupling .

Precursor to α,β-Unsaturated Ketone Synthons via Acid-Catalyzed Rearrangement

The established acid-catalyzed rearrangement of this ethynylcarbinol yields an α,β-unsaturated ketone, a valuable intermediate for the synthesis of more complex terpenoid-like frameworks [1]. This reactivity profile distinguishes it from other ethynylcarbinols that follow alternative rearrangement pathways, enabling precise synthetic planning .

Application
Selection Property
Validation Focus
Negative control for enzyme inhibition screening
Confirmed low target engagement profile
Target-specific inactivity in assay system
Lipophilic SAR scaffold expansion
Enhanced lipophilicity vs simpler ethynylcyclohexanols
Membrane permeability in cell-based models
α,β-Unsaturated ketone synthon preparation
Ketone-forming rearrangement pathway
Acid-catalyzed product identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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